molecular formula C14H16ClNO2 B3385981 4-(4-Ethoxyphenoxy)aniline hydrochloride CAS No. 6889-04-9

4-(4-Ethoxyphenoxy)aniline hydrochloride

Cat. No. B3385981
CAS RN: 6889-04-9
M. Wt: 265.73 g/mol
InChI Key: UEIGNYAEASJHCP-UHFFFAOYSA-N
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Description

“4-(4-Ethoxyphenoxy)aniline hydrochloride” is a chemical compound with the CAS Number: 6889-04-9 . It has a molecular weight of 265.74 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H15NO2.ClH/c1-2-16-12-7-9-14 (10-8-12)17-13-5-3-11 (15)4-6-13;/h3-10H,2,15H2,1H3;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a melting point of 120-121 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Genotoxic Activities of Aniline and its Metabolites

Aniline and its metabolites have been studied for their genotoxic potential, which might explain the occurrence of spleen tumors in rats as a result of primary genetic activity. Most results, especially those with validated and well-performed studies, did not indicate a potential of aniline to induce gene mutations. There is evidence for the clastogenic activity in vivo at dose levels close to lethality, essentially due to hematotoxic effects. The major metabolites of aniline, such as p-aminophenol and p-hydroxyacetanilide, have shown potential for inducing chromosomal damage in vitro and, at relatively high dose levels, also in vivo. This suggests that the carcinogenic effects in the spleen of rats are the end stage of chronic high-dose damage of the blood leading to a massive overload of the spleen with iron, causing chronic oxidative stress (Bomhard & Herbold, 2005).

Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates

Alkylphenol ethoxylates (APEs) and their degradation products, such as alkylphenols (APs), have been identified as environmental pollutants due to their use in domestic and industrial products. These compounds can mimic natural hormones and disrupt endocrine function in wildlife and humans. The physicochemical properties of APE metabolites indicate effective partitioning into sediments following discharge from sewage treatment plants, highlighting the environmental persistence and potential ecotoxicological impact of these substances (Ying, Williams, & Kookana, 2002).

Sorption of Phenoxy Herbicides to Soil and Organic Matter

Research on the sorption of phenoxy herbicides, such as 2,4-D, to soil, organic matter, and minerals has provided insights into their environmental behavior and potential for contamination. Soil organic matter and iron oxides appear to be significant sorbents for these compounds, influencing their mobility and persistence in the environment. This knowledge is crucial for assessing the environmental impact of phenoxy herbicides and developing strategies for mitigating their effects (Werner, Garratt, & Pigott, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(4-ethoxyphenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-2-16-12-7-9-14(10-8-12)17-13-5-3-11(15)4-6-13;/h3-10H,2,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIGNYAEASJHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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